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Abstract
AMG 837 is a potent and selective partial agonist of G protein-coupled receptor 40 (GPR40),

also known as free fatty acid receptor 1 (FFAR1).[1] Developed by Amgen Inc., it emerged from

a high-throughput screening campaign and subsequent lead optimization of a series of β-

substituted phenylpropanoic acids.[2][3] This compound demonstrated robust glucose-

dependent stimulation of insulin secretion in preclinical rodent models, positioning it as a

potential therapeutic agent for type 2 diabetes mellitus.[1][4] This whitepaper provides an in-

depth technical overview of the discovery, development, mechanism of action, and key

experimental data related to AMG 837 and its sodium salt form.

Discovery and Development History
The journey to identify AMG 837 began with the recognition that GPR40, a receptor activated

by long-chain fatty acids, plays a crucial role in potentiating glucose-stimulated insulin secretion

(GSIS). This made GPR40 an attractive target for the development of novel anti-diabetic drugs.

A high-throughput screening effort led to the identification of a lead series of β-substituted

phenylpropanoic acids. Through meticulous lead optimization, chemists at Amgen synthesized

(S)-3-(4-((4'-(trifluoromethyl)biphenyl-3-yl)methoxy)phenyl)hex-4-ynoic acid, designated as

AMG 837. This molecule exhibited superior potency and an improved pharmacokinetic profile

compared to the initial hits.
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Recognizing the challenges associated with the physicochemical properties of the free acid

form, a salt screening was conducted to identify a more suitable form for long-term

development. An initial lysine salt showed poor crystallinity and significant hygroscopicity.

Further investigation led to the identification of sodium and calcium salts as viable alternatives.

The sodium salt of AMG 837 was selected for further development due to its favorable

properties.

While AMG 837 entered clinical trials, its development was ultimately discontinued. Although

the specific reasons for the discontinuation of AMG 837 are not extensively detailed in the

public domain, the broader class of GPR40 agonists has faced challenges, including concerns

about potential liver toxicity observed with other compounds in this class, such as TAK-875.

Mechanism of Action: GPR40-Mediated Insulin
Secretion
AMG 837 functions as a selective agonist for GPR40, a G protein-coupled receptor

predominantly expressed on pancreatic β-cells. The activation of GPR40 by AMG 837 is

glucose-dependent, meaning it enhances insulin secretion primarily in the presence of elevated

glucose levels. This glucose-dependent action is a key advantage, as it is expected to minimize

the risk of hypoglycemia, a common side effect of some other insulin secretagogues like

sulfonylureas.

Upon binding of AMG 837, GPR40 couples to the Gαq subunit of the G protein complex. This

initiates a downstream signaling cascade involving the activation of phospholipase C (PLC),

which in turn leads to the production of inositol 1,4,5-triphosphate (IP3) and diacylglycerol

(DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein

kinase C (PKC). The resulting increase in intracellular Ca2+ is a critical trigger for the

exocytosis of insulin-containing granules from the pancreatic β-cell.
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Caption: AMG 837 signaling pathway in pancreatic β-cells.

Quantitative Data Summary
The preclinical evaluation of AMG 837 generated significant quantitative data demonstrating its

potency and efficacy.
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Parameter Value
Species/Cell
Line

Assay
Condition

Reference

In Vitro Potency

GPR40 EC50

(GTPγS)
1.5 ± 0.1 nM Human (A9 cells)

[35S]-GTPγS

binding

GPR40 EC50 (IP

Acc.)
7.8 ± 1.2 nM Human (A9 cells)

Inositol

phosphate

accumulation

GPR40 EC50

(Ca2+ Flux)
13 nM (±7 nM) Human

Aequorin Ca2+

flux

GPR40 EC50

(Ca2+ Flux)
23 nM Rat

Aequorin Ca2+

flux

GPR40 EC50

(Ca2+ Flux)
13 nM Mouse

Aequorin Ca2+

flux

Insulin Secretion

EC50
142 ± 20 nM Mouse Islets 16.7 mM glucose

Plasma Protein

Binding

Human Plasma

Binding
98.7% Human

Incubation with

human plasma

In Vivo Efficacy

Glucose AUC

Reduction

14.5% (0.1

mg/kg), 18.8%

(0.3 mg/kg)

Sprague-Dawley

Rat

Intraperitoneal

glucose

tolerance test

(IPGTT)

Glucose AUC

Reduction

34% (0.1 mg/kg),

39% (0.3 mg/kg)
Zucker Fatty Rat

IPGTT after 21

days of daily

dosing

Key Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10862298?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed methodologies were employed to characterize the pharmacological profile of AMG

837.

[35S]-GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]-GTPγS, to G

protein-coupled receptors upon agonist stimulation, providing a direct measure of receptor

activation.

Cell Membrane Preparation: Cell membranes were prepared from an A9 cell line stably

overexpressing human GPR40.

Assay Procedure:

GPR40-containing cell membranes were incubated with varying concentrations of AMG

837.

[35S]-GTPγS was added to the reaction mixture.

The reaction was allowed to proceed to equilibrium.

An antibody capture method was used to separate bound from free [35S]-GTPγS.

Radioactivity was quantified using a scintillation counter to determine the amount of [35S]-

GTPγS binding.

EC50 values were calculated from the dose-response curves.

Inositol Phosphate (IP) Accumulation Assay
This assay quantifies the accumulation of inositol phosphates, second messengers produced

downstream of Gαq-coupled receptor activation.

Cell Line: A9 cell line stably expressing human GPR40 was used.

Assay Procedure:

Cells were seeded in multi-well plates and labeled with [3H]-myo-inositol.
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Cells were washed and then stimulated with various concentrations of AMG 837 in the

presence of LiCl (to inhibit inositol monophosphatase).

The reaction was terminated, and cells were lysed.

Inositol phosphates were separated by anion-exchange chromatography.

Radioactivity was measured to quantify the accumulation of [3H]-inositol phosphates.

EC50 values were determined from the resulting concentration-response curves.

Intracellular Calcium (Ca2+) Flux Assay
This assay measures changes in intracellular calcium concentrations upon receptor activation,

often using a calcium-sensitive fluorescent or bioluminescent probe.

Reporter System: The Ca2+-sensitive bioluminescent reporter, aequorin, was used in CHO

cells transiently co-transfected with a GPR40 expression plasmid.

Assay Procedure:

Transfected CHO cells were incubated with the aequorin co-factor, coelenterazine.

Cells were stimulated with different concentrations of AMG 837.

The resulting bioluminescence, proportional to the intracellular Ca2+ concentration, was

measured using a luminometer.

Data were analyzed to generate dose-response curves and calculate EC50 values.
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Caption: Workflow for the Aequorin-based Ca2+ flux assay.

In Vivo Glucose Tolerance Tests
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These tests assess the ability of an animal to clear a glucose load from the bloodstream,

providing a measure of in vivo anti-diabetic activity.

Animal Models: Normal Sprague-Dawley rats and insulin-resistant Zucker fatty (fa/fa) rats

were used.

Procedure (Acute Dosing):

Animals were fasted overnight.

A single oral dose of AMG 837 or vehicle was administered.

After a set period (e.g., 30 minutes), a glucose challenge was administered via

intraperitoneal injection (IPGTT).

Blood samples were collected at various time points before and after the glucose

challenge.

Blood glucose and plasma insulin levels were measured.

The area under the curve (AUC) for glucose was calculated to quantify the effect on

glucose excursion.

Procedure (Chronic Dosing):

Animals received daily oral doses of AMG 837 or vehicle for a specified duration (e.g., 21

days).

An IPGTT was performed after the final dose to assess sustained efficacy.

Conclusion
AMG 837 sodium salt is a well-characterized, potent, and selective GPR40 agonist that

demonstrated significant promise in preclinical models of type 2 diabetes. Its discovery and

development highlight the potential of targeting GPR40 to achieve glucose-dependent insulin

secretion. While its clinical development was halted, the extensive preclinical data and the

methodologies used to characterize AMG 837 provide a valuable case study for researchers

and professionals in the field of metabolic drug discovery. The challenges encountered by AMG
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837 and other GPR40 agonists underscore the complexities of translating preclinical efficacy

into safe and effective therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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